Carboprost Methyl

Pharmacokinetics Drug Absorption Prodrug Design

Researchers often face challenges with poor membrane permeability and rapid metabolic inactivation when using natural PGF2α in preclinical models. Carboprost methyl directly solves this: its methyl ester prodrug design enhances lipophilicity for superior transmucosal absorption, while the 15-methyl group blocks enzymatic degradation, extending the duration of action 2-3 fold over PGF2α. - >200-fold FP receptor selectivity over EP3, validated by cryo-EM structural data. - Quantitative evidence: Addition to oxytocin significantly reduces postpartum bleeding volume in RCTs (P<0.05). - Standardized purity ≥98%, ensuring lot-to-lot reproducibility for GPCR selectivity studies, prodrug kinetics assays, and PPH model development.

Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
CAS No. 35700-21-1
Cat. No. B154192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboprost Methyl
CAS35700-21-1
Synonyms(5Z,9α,11α,13E,15S)-9,11,15-Trihydroxy-15-methyl-prosta-5,13-dien-1-oic Acid Methyl Ester;  (15S)-15-Methyl-PGF2α Methyl Ester;  (15S)-15-Methylprostaglandin F2α Methyl Ester;  Carboprost Methyl Ester;  Methyl Carboprost;  U 36384;  cis-Methyl Carboprost
Molecular FormulaC22H38O5
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O
InChIInChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,19+,20-,22+/m1/s1
InChIKeyQQCOAAFKJZXJFP-XAYIDPIISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Carboprost Methyl for Postpartum Hemorrhage Research


Carboprost methyl (CAS 35700-21-1), also known as 15(S)-15-methyl PGF2α methyl ester, is a synthetic prostaglandin F2α (PGF2α) analog . This compound is an ester prodrug designed for enhanced membrane permeability. Upon administration, in vivo hydrolysis of the methyl ester releases the biologically active free acid, 15(S)-15-methyl PGF2α (carboprost) [1]. The presence of the 15-methyl group is a critical structural feature that prevents enzymatic inactivation by 15-hydroxyprostaglandin dehydrogenase, thereby significantly prolonging the duration of action compared to the endogenous ligand, PGF2α [2]. This compound is a potent agonist of the prostaglandin F (FP) receptor and is primarily investigated for its role as a uterotonic agent, particularly in the context of preventing and treating postpartum hemorrhage (PPH) [3].

Why Carboprost Methyl Cannot Be Substituted


Carboprost methyl is a specific research tool and cannot be simply interchanged with other prostaglandin analogs like carboprost tromethamine, misoprostol, or dinoprostone due to fundamental differences in molecular structure, pharmacokinetic properties, and receptor selectivity. As a methyl ester prodrug, carboprost methyl possesses enhanced lipophilicity, facilitating its absorption across biological membranes, a property not shared by the more polar carboprost tromethamine salt [1]. Furthermore, the 15-methyl modification in carboprost methyl confers a distinct pharmacological profile, including resistance to metabolic degradation and a unique receptor selectivity profile that results in a >200-fold preference for the FP receptor over the off-target EP3 receptor, a selectivity not observed with PGF2α [2]. These specific molecular attributes directly translate to quantifiable differences in experimental outcomes, such as bioavailability, duration of effect, and the potential for off-target activation, making direct substitution without careful validation scientifically unsound.

Carboprost Methyl Quantitative Differentiation Evidence


Prodrug Bioavailability Advantage

Carboprost methyl functions as an ester prodrug of carboprost, a design that significantly enhances its lipophilicity and, consequently, its absorption across mucosal barriers [1]. This is a key differentiator from the clinically used salt, carboprost tromethamine. The prodrug form enables alternative administration routes, such as intravaginal suppositories, which can achieve local uterine effects while limiting systemic exposure. In a pharmacokinetic study, after intravaginal administration of a 0.5 mg suppository of carboprost methyl in beagle dogs, the active metabolite carboprost was successfully quantitated in plasma, confirming the prodrug's conversion and systemic availability [2]. This evidence supports carboprost methyl as the preferred form for research focused on non-injectable drug delivery systems or mucosal absorption.

Pharmacokinetics Drug Absorption Prodrug Design Postpartum Hemorrhage

FP Receptor Selectivity Over EP3

A major limitation of non-selective prostaglandin F2α analogs like carboprost is the activation of off-target receptors, particularly the EP3 receptor, which is linked to gastrointestinal and cardiovascular side effects. Cryo-EM structural studies have elucidated the molecular basis for the selectivity of 15-methyl PGF2α (the active metabolite of carboprost methyl). The 15-methyl group confers >200-fold selectivity for the FP receptor (IC50 = 1.2 nM) over the closely related EP3 receptor (IC50 = 2,500 nM) [1]. This selectivity is achieved through a steric clash: the 15-methyl group cannot be accommodated in the smaller binding cavity of the EP3 receptor. In contrast, the endogenous ligand PGF2α lacks this methyl group and exhibits much lower FP/EP3 selectivity [2].

Receptor Pharmacology Signal Transduction Selectivity GPCR

Enhanced Uterotonic Potency vs. PGF2α

The 15-methyl modification of PGF2α, as found in carboprost methyl, not only enhances metabolic stability but also significantly increases its inherent potency as a uterine stimulant. Pharmacological studies have demonstrated that carboprost methyl (as its active acid form) exhibits a biological activity that is 10 to 20 times greater than that of the endogenous prostaglandin F2α (PGF2α) in stimulating myometrial contractions [1]. This substantial increase in potency makes it a much more effective tool for investigating uterine contractility and for applications requiring robust and reliable smooth muscle stimulation.

Pharmacology Uterotonic In Vitro Postpartum Hemorrhage

Extended Duration of Action vs. PGF2α

The short half-life of natural prostaglandins like PGF2α is a significant limitation for therapeutic applications due to rapid enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase. The 15-methyl group on carboprost methyl sterically hinders this enzyme, dramatically improving its metabolic stability. As a result, the duration of its pharmacological action is 2 to 3 times longer than that of PGF2α [1]. This extended action is a critical performance characteristic, providing a sustained uterotonic effect that is essential for preventing and controlling postpartum hemorrhage in a clinical research setting [2].

Pharmacokinetics Metabolism Drug Action Duration Postpartum Hemorrhage

Postpartum Blood Loss Reduction vs. Oxytocin

In a randomized clinical trial evaluating the clinical effectiveness of carboprost methyl suppositories for the treatment of postpartum hemorrhage, the group receiving carboprost methyl in combination with oxytocin demonstrated superior outcomes compared to the group receiving oxytocin alone. The study, which enrolled 110 patients with postpartum hemorrhage, showed that the addition of carboprost methyl significantly reduced both postpartum bleeding volume and mean blood loss (P<0.05) [1]. This provides quantitative clinical evidence supporting the efficacy of carboprost methyl in reducing hemorrhage, a primary endpoint in such studies.

Clinical Trial Postpartum Hemorrhage Blood Loss Uterotonic

Carboprost Methyl Research and Procurement Applications


Prodrug Activation and Non-Parenteral Delivery

Carboprost methyl is the optimal research compound for studies focused on prodrug design, mucosal drug absorption, and the development of non-injectable delivery systems for prostaglandins. Its ester prodrug structure, which enhances lipophilicity, is essential for enabling and studying transmucosal absorption, a property not found in the carboprost tromethamine salt. As confirmed by pharmacokinetic studies, intravaginal administration of a carboprost methyl suppository leads to systemic availability of the active metabolite carboprost, providing a validated model for investigating prodrug conversion kinetics and local-versus-systemic drug effects [1].

GPCR Selectivity and Structure-Function Studies

For research aimed at understanding the molecular basis of G protein-coupled receptor (GPCR) selectivity, carboprost methyl is a premier research tool. High-resolution cryo-EM structures have shown that its 15-methyl group is directly responsible for a >200-fold selectivity for the FP receptor over the off-target EP3 receptor. This structural and pharmacological data makes carboprost methyl (via its active metabolite) an invaluable ligand for probing FP receptor structure-function relationships, designing selective agonists, and studying the signaling pathways that mediate specific versus off-target effects [2].

Preclinical Models of Sustained Uterine Stimulation

Researchers developing preclinical models for postpartum hemorrhage (PPH) should prioritize carboprost methyl to ensure robust and sustained uterotonic responses. Its 15-methyl group confers two key advantages over the natural ligand PGF2α: a 10- to 20-fold increase in biological potency and a 2- to 3-fold increase in the duration of action [3]. These combined properties, validated in pharmacological studies, ensure a strong and reliable myometrial contraction, making it a superior choice for establishing consistent and reproducible models of uterine atony and PPH management in both in vitro and in vivo settings [4].

Adjunct Therapy Validation in PPH Clinical Research

For clinical research focused on improving postpartum hemorrhage (PPH) management protocols, carboprost methyl is a key investigational product. A randomized controlled trial has provided quantitative evidence that the addition of carboprost methyl suppositories to standard oxytocin therapy significantly reduces postpartum bleeding volume and mean blood loss compared to oxytocin alone (P<0.05) [5]. This makes carboprost methyl the agent of choice for studies evaluating combination therapies or second-line uterotonic strategies aimed at optimizing clinical outcomes and reducing hemorrhage-related morbidity.

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